molecular formula C13H21NS B1302041 2-(4-tert-Butylbenzylthio)ethylamine CAS No. 260802-42-4

2-(4-tert-Butylbenzylthio)ethylamine

Cat. No.: B1302041
CAS No.: 260802-42-4
M. Wt: 223.38 g/mol
InChI Key: LNKKHWPAUNSIQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylbenzylthio)ethylamine typically involves the reaction of 4-tert-butylbenzyl chloride with 2-aminoethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylbenzylthio)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-tert-Butylbenzylthio)ethylamine is utilized in a variety of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylbenzylthio)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenylthio)ethylamine
  • 2-(4-tert-Butylbenzylthio)propylamine
  • 2-(4-tert-Butylbenzylthio)butylamine

Uniqueness

2-(4-tert-Butylbenzylthio)ethylamine is unique due to its specific structural features, such as the presence of both a tert-butyl group and a benzylthio moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14/h4-7H,8-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKKHWPAUNSIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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